![molecular formula C12H15NO2 B14253785 Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- CAS No. 169054-05-1](/img/structure/B14253785.png)
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- is a chemical compound with the molecular formula C12H15NO2. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 2-methyl-3-oxopropyl group. It is a colorless solid with unique chemical properties that make it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- typically involves the reaction of 4-acetyl-2-methylphenylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of industrial-grade reagents and solvents ensures the scalability of the production process.
化学反応の分析
Types of Reactions
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
科学的研究の応用
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
作用機序
The mechanism of action of Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are subjects of ongoing research .
類似化合物との比較
Similar Compounds
- N-[4-(2-oxopropyl)phenyl]acetamide
- N-[4-[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamide
- N-[4-(3-oxo-4-morpholinyl)phenyl]acetamide
Uniqueness
Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
169054-05-1 |
|---|---|
分子式 |
C12H15NO2 |
分子量 |
205.25 g/mol |
IUPAC名 |
N-[4-(2-methyl-3-oxopropyl)phenyl]acetamide |
InChI |
InChI=1S/C12H15NO2/c1-9(8-14)7-11-3-5-12(6-4-11)13-10(2)15/h3-6,8-9H,7H2,1-2H3,(H,13,15) |
InChIキー |
BZWBMGXMSXEVKR-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)NC(=O)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


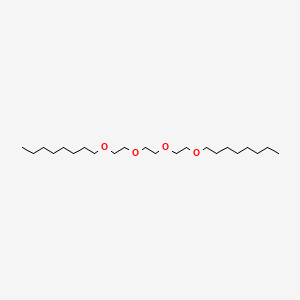
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
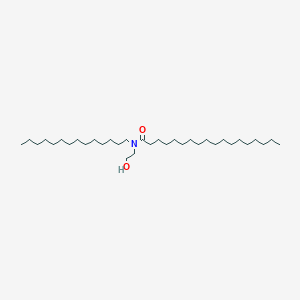

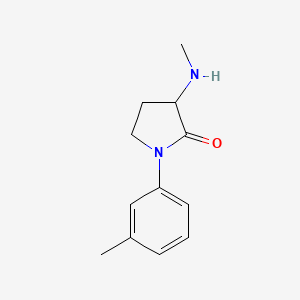
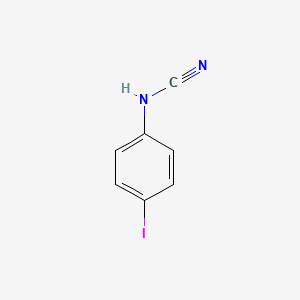
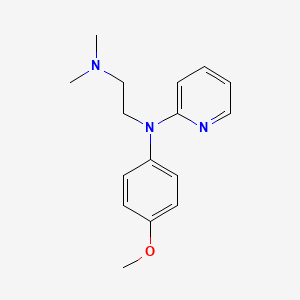
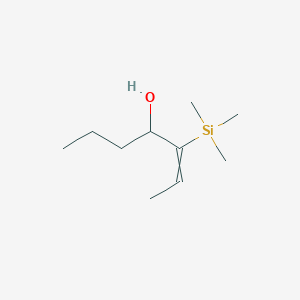
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
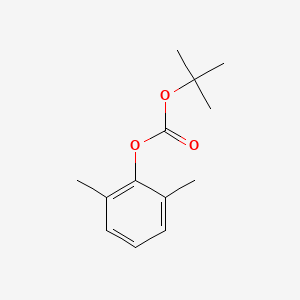
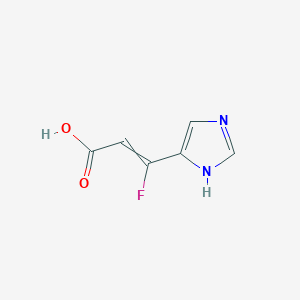
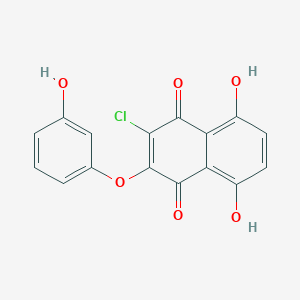
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
